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Introduction
Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as

a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3]

PPARα is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation

(FAO) and inflammation, processes that are often dysregulated in cancerous cells to support

their growth and survival.[1][4] Developed by Tempest Therapeutics, Amezalpat is being

evaluated in clinical trials for the treatment of various advanced solid tumors, most notably

hepatocellular carcinoma (HCC).[2][5][6] This technical guide provides a comprehensive

overview of the available pharmacokinetic data for oral Amezalpat, details of the experimental

protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.

Pharmacokinetic Profile
Limited pharmacokinetic data for Amezalpat is publicly available from the first-in-human Phase

I clinical trial (NCT03829436).[4][7] This study evaluated the safety, tolerability, and

pharmacokinetics of Amezalpat as a monotherapy and in combination with nivolumab in

patients with advanced solid tumors.[4][8]
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While specific quantitative values for key pharmacokinetic parameters such as Cmax

(maximum concentration), Tmax (time to maximum concentration), AUC (area under the

curve), and terminal half-life have not been detailed in the available literature, the Phase I trial

publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to

noncompartmental analysis.[4] The study established a dose of 1200 mg administered daily in

subsequent clinical evaluations.

Table 1: Summary of Amezalpat Oral Pharmacokinetic Parameters

Parameter Value Study Population

Route of Administration Oral
Patients with advanced
solid tumors

Dosing Regimen (Phase 1b/2) 1200 mg daily
Patients with unresectable or

metastatic HCC

Pharmacokinetic Analysis
Noncompartmental analysis

performed

Patients with advanced solid

tumors

| Quantitative Data | Not publicly available | N/A |

Experimental Protocols
Phase I Clinical Trial (NCT03829436) Methodology
The primary source of human pharmacokinetic data for Amezalpat is the Phase I, open-label,

dose-escalation study.[4][8]

Study Design:

Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of

Amezalpat.

Combination Therapy Arm: Patients with specific cancer types received Amezalpat in
combination with the immune checkpoint inhibitor nivolumab.[4]
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Plasma samples were collected from patients to quantify the concentrations of TPST-1120.

A validated tandem mass spectrometry assay was employed for the quantification of plasma

drug levels.

Pharmacokinetic parameters were determined using noncompartmental analysis of the

observed plasma concentration-time data following the initial dose and at a steady state on

day 8 of treatment.[4]

Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase

I clinical trial.
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Caption: Experimental workflow for pharmacokinetic analysis of Amezalpat in the Phase I

clinical trial.
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Mechanism of Action and Signaling Pathways
Amezalpat functions as a competitive antagonist of PPARα.[1] In cancer cells, PPARα is often

overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides

energy and building blocks for rapidly dividing cells. By inhibiting PPARα, Amezalpat is
designed to disrupt tumor cell metabolism.[3] Furthermore, Amezalpat has been shown to

modulate the tumor microenvironment by affecting immune-suppressive cells that are also

dependent on FAO.[6][9]

A key signaling pathway influenced by PPARα is the nuclear factor-kappa B (NF-κB) pathway.

PPARα activation can suppress NF-κB signaling, which has complex roles in inflammation and

cancer. As an antagonist, Amezalpat may reverse this suppression, leading to a more pro-

inflammatory tumor microenvironment that can enhance anti-tumor immune responses.

The following diagram illustrates the proposed mechanism of action of Amezalpat.
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Caption: Proposed mechanism of action of Amezalpat as a PPARα antagonist.

Conclusion
The development of oral Amezalpat as a novel anti-cancer agent targeting PPARα is a

promising strategy. While the currently available pharmacokinetic data from its Phase I clinical

trial is limited in its public detail, the study has established a foundation for its ongoing clinical

evaluation. The experimental protocols for pharmacokinetic assessment followed standard

industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for

a complete understanding of its clinical pharmacology. The mechanism of action, involving the
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dual effects of disrupting tumor metabolism and modulating the tumor immune

microenvironment through PPARα antagonism, provides a strong rationale for its continued

investigation in oncology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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